1-Chloro-4-(4-chlorobut-2-en-2-yl)benzene
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Overview
Description
1-Chloro-4-(4-chlorobut-2-en-2-yl)benzene is an organic compound with the molecular formula C₁₀H₁₀Cl₂ It is characterized by the presence of a benzene ring substituted with a chloro group and a 4-chlorobut-2-en-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-(4-chlorobut-2-en-2-yl)benzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-4-phenylbut-2-ene with chlorine gas under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-(4-chlorobut-2-en-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chloro groups to hydrogen atoms, resulting in the formation of 1-phenylbut-2-ene.
Substitution: Nucleophilic substitution reactions can replace the chloro groups with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) or ammonia (NH₃) under reflux conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: 1-Phenylbut-2-ene.
Substitution: Hydroxyl or amino derivatives.
Scientific Research Applications
1-Chloro-4-(4-chlorobut-2-en-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(4-chlorobut-2-en-2-yl)benzene involves its interaction with specific molecular targets. The chloro groups can participate in electrophilic aromatic substitution reactions, while the butenyl group can undergo addition reactions. These interactions can lead to the formation of various products, depending on the reaction conditions and reagents used .
Comparison with Similar Compounds
- 1-Chloro-4-phenylbut-2-ene
- 1-Chloro-4-(2-chloropropan-2-yl)benzene
- (E)-(4-chlorobut-2-en-1-yl)benzene
Comparison: 1-Chloro-4-(4-chlorobut-2-en-2-yl)benzene is unique due to the presence of both a chloro group and a butenyl group on the benzene ringIn contrast, similar compounds may lack one of these functional groups, limiting their reactivity and versatility .
Properties
CAS No. |
648425-34-7 |
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Molecular Formula |
C10H10Cl2 |
Molecular Weight |
201.09 g/mol |
IUPAC Name |
1-chloro-4-(4-chlorobut-2-en-2-yl)benzene |
InChI |
InChI=1S/C10H10Cl2/c1-8(6-7-11)9-2-4-10(12)5-3-9/h2-6H,7H2,1H3 |
InChI Key |
HVRRCXKQUXSJNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCl)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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